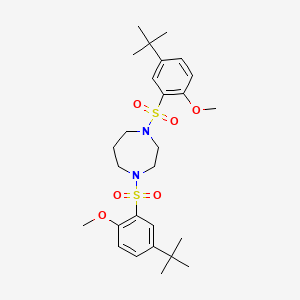
1,4-Bis(5-tert-butyl-2-methoxybenzenesulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(5-tert-butyl-2-methoxybenzenesulfonyl)-1,4-diazepane is a complex organic compound characterized by its unique structure, which includes two tert-butyl groups, two methoxy groups, and two benzenesulfonyl groups attached to a diazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-tert-butyl-2-methoxybenzenesulfonyl)-1,4-diazepane typically involves multiple steps. One common method includes the reaction of 5-tert-butyl-2-methoxybenzaldehyde with appropriate reagents to form the desired product. For example, the preparation of 5-tert-butyl-2-methoxybenzaldehyde can be achieved using methenamine in trifluoroacetic acid at 80°C for 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(5-tert-butyl-2-methoxybenzenesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which 1,4-Bis(5-tert-butyl-2-methoxybenzenesulfonyl)-1,4-diazepane exerts its effects is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and diazepane groups. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazepane: A simpler analog without the sulfonyl and methoxy groups.
5-tert-Butyl-2-methoxybenzenesulfonyl chloride: A related compound with a similar sulfonyl group but lacking the diazepane ring.
Uniqueness
1,4-Bis(5-tert-butyl-2-methoxybenzenesulfonyl)-1,4-diazepane is unique due to its combination of functional groups and the diazepane ring, which may confer specific chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C27H40N2O6S2 |
|---|---|
Peso molecular |
552.8 g/mol |
Nombre IUPAC |
1,4-bis[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C27H40N2O6S2/c1-26(2,3)20-10-12-22(34-7)24(18-20)36(30,31)28-14-9-15-29(17-16-28)37(32,33)25-19-21(27(4,5)6)11-13-23(25)35-8/h10-13,18-19H,9,14-17H2,1-8H3 |
Clave InChI |
JOLQFHUJCLQZGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



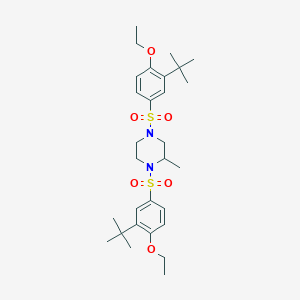
![Morpholine, 4-[[4-(3-thiomorpholinyl)phenyl]sulfonyl]-](/img/structure/B12117254.png)
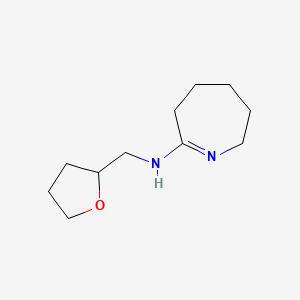
![(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine](/img/structure/B12117283.png)





amine](/img/structure/B12117322.png)
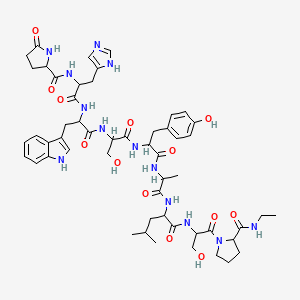
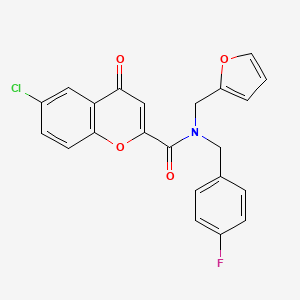
![2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12117352.png)
